molecular formula C13H16N4O2 B7435565 methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate

methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate

Cat. No. B7435565
M. Wt: 260.29 g/mol
InChI Key: PTQRPGGOIBFXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the triazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate as a CK2 inhibitor is not fully understood, but it is believed to involve the binding of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate to the ATP-binding site of the kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of CK2 activity. methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has also been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of the immune response. In addition, methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is its high purity and stability, which makes it a reliable compound for research purposes. However, one limitation of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the high cost of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate may be a barrier to its widespread use in research.

Future Directions

There are several future directions for research on methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate, including the development of more potent and selective CK2 inhibitors, the investigation of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate's potential as a therapeutic agent for cancer and other diseases, and the exploration of its anti-inflammatory properties. In addition, the use of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate in combination with other compounds may lead to synergistic effects that could enhance its therapeutic potential. Overall, methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

Methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-1H-1,2,4-triazole-3-amine to form the intermediate compound, which is subsequently reduced with sodium borohydride to yield methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate. The synthesis of methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has been optimized to achieve high yields and purity, making it a viable compound for research purposes.

Scientific Research Applications

Methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been its role as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-6-10(4-5-11(8)12(18)19-3)7-14-13-15-9(2)16-17-13/h4-6H,7H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRPGGOIBFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=NNC(=N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate

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